2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been achieved through optimized synthetic routes. For instance, Gitto et al. (2007) reported the synthesis of a compound where stereochemistry and molecular modeling played crucial roles in enhancing its biological activities, specifically as a non-competitive AMPA receptor antagonist [Gitto et al., 2007]. Similarly, Lin Xi (2011) detailed a synthesis approach starting from 3,4-dimethoxy phenethylamine, leading to a structurally related compound, showcasing the methods for introducing the chloroacetyl group and other modifications [Lin Xi, 2011].
Molecular Structure Analysis
The molecular structure of compounds related to 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been elucidated using techniques like X-ray diffractometry. Such studies help in determining the absolute configuration of enantiomers and understanding the relationship between structure and function [Gitto et al., 2007].
Chemical Reactions and Properties
Research on this compound also includes its reactivity and interaction with other chemical entities. For instance, Aghekyan et al. (2013) synthesized new 2-(heterylmethyl) derivatives from a related tetrahydroisoquinoline, highlighting the compound's versatility in forming derivatives that could have varied biological activities [Aghekyan et al., 2013].
Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, including compounds like 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, are considered privileged scaffolds in medicinal chemistry due to their wide range of therapeutic activities. Initially known for neurotoxicity, certain derivatives have been identified as neuroprotective and have been explored for their anticancer, antimicrobial, and neuroprotective properties. These derivatives have shown promise in treating diseases like malaria, various central nervous system disorders, cardiovascular diseases, and metabolic disorders. A significant milestone was the FDA approval of trabectedin, a compound with a tetrahydroisoquinoline structure, for treating soft tissue sarcomas, highlighting the potential of such compounds in drug discovery for cancer treatment (Singh & Shah, 2017).
Chloroquine-Containing Compounds
Although not directly related to 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, the study and application of chloroquine-containing compounds offer valuable insights into the versatility of structurally similar compounds. Chloroquine, known for its antimalarial effects, has inspired research into its biochemical properties, leading to its repurposing for various infectious and noninfectious diseases. This exploration has led to the development of novel compounds and compositions based on its scaffold, emphasizing the potential for structurally similar compounds to be developed for diverse therapeutic applications, including cancer therapy (Njaria et al., 2015).
Antioxidant and Drug Repurposing
Compounds with antioxidant properties, such as ethoxyquin and its analogues, have been extensively studied for their efficacy in protecting valuable nutrients in feed and food products. The exploration of such compounds for their antioxidant, antimicrobial, and protective properties against degradation of bioactive compounds in food showcases the broader applicability of chemical compounds in both food preservation and potential therapeutic uses. Similarly, the investigation of chlorogenic acid and its dual role as a food additive and nutraceutical against metabolic syndrome highlights the potential health benefits and therapeutic applications of compounds with antioxidant activity (De Koning, 2002).
Safety And Hazards
properties
IUPAC Name |
2-chloro-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-17-11-5-9-3-4-15(13(16)7-14)8-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDGBPOMQWRELV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CCl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406704 |
Source
|
Record name | 2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
111631-72-2 |
Source
|
Record name | 2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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